1-(Perfluorohexyl)dec-1-ene
Overview
Description
1-(Perfluorohexyl)dec-1-ene is a fluorinated organic compound characterized by the presence of a perfluorohexyl group attached to a dec-1-ene backbone. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Perfluorohexyl)dec-1-ene can be synthesized through the reaction of 1-decyne with perfluoro-1-iodohexane. This reaction typically involves the use of a palladium catalyst under controlled conditions to facilitate the coupling of the alkyne and the perfluoroalkyl iodide .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(Perfluorohexyl)dec-1-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorohexyl carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming perfluorohexyl decane.
Substitution: The compound can participate in substitution reactions where the perfluorohexyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Perfluorohexyl carboxylic acids.
Reduction: Perfluorohexyl decane.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
1-(Perfluorohexyl)dec-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated surfactants and their interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, including coatings and lubricants
Mechanism of Action
The mechanism of action of 1-(Perfluorohexyl)dec-1-ene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with lipid membranes, altering their properties and affecting membrane-associated processes.
Pathways Involved: It can influence pathways related to lipid metabolism and membrane fluidity, potentially impacting cellular functions
Comparison with Similar Compounds
- 1-(Perfluorohexyl)oct-1-ene
- 1-(Perfluorohexyl)non-1-ene
- 1-(Perfluorohexyl)dodec-1-ene
Comparison: 1-(Perfluorohexyl)dec-1-ene stands out due to its specific chain length, which provides a balance between hydrophobicity and chemical reactivity. Compared to shorter or longer chain analogs, it offers unique properties that make it suitable for specific applications in materials science and industrial chemistry .
Properties
IUPAC Name |
(E)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadec-7-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F13/c1-2-3-4-5-6-7-8-9-10-11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h9-10H,2-8H2,1H3/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXJXRIUXCGTRG-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70895440 | |
Record name | (7E)-1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152128-75-1 | |
Record name | (7E)-1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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